molecular formula C21H21NO2 B2376174 N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide CAS No. 1351648-17-3

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide

Cat. No.: B2376174
CAS No.: 1351648-17-3
M. Wt: 319.404
InChI Key: GNKMCAMWCWNGIL-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide is a versatile chemical compound used in diverse scientific studies, ranging from organic synthesis to medicinal chemistry. Its unique structure enables researchers to explore novel applications and develop potential therapeutic agents.

Mechanism of Action

Mode of Action

It is known that the compound contains a furan ring, which is a common structure in many bioactive molecules . The furan ring may interact with biological targets in a specific way, but further studies are needed to elucidate the exact mechanism.

Pharmacokinetics

It is known that the compound is soluble, which suggests it could be well-absorbed in the body. The compound’s stability and how it is metabolized and excreted are areas for future research.

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide. For example, the compound’s solubility suggests that it could be affected by the pH of its environment. Additionally, temperature and presence of other compounds could potentially affect its stability and activity.

Preparation Methods

The synthesis of N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide typically involves the functionalization of the methyl group of 2,5-dimethylfuran. A common synthetic route includes the ring opening of 2,5-dimethylfuran to 2,5-hexanedione, followed by aldol condensation with aldehydes, and hydrogenation–cyclization of the condensation intermediate to generate the desired compound . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity.

Chemical Reactions Analysis

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents for oxidation, reducing agents like hydrogen gas for reduction, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide is utilized in a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential therapeutic properties, including anticancer and antimicrobial activities. Additionally, it finds applications in the industry for the development of novel materials and chemical processes.

Comparison with Similar Compounds

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide can be compared with other similar compounds, such as 2,5-dimethylfuran and its derivatives. These compounds share structural similarities but differ in their functional groups and reactivity. The uniqueness of this compound lies in its specific combination of the furan ring and diphenylacetamide moiety, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-2,2-diphenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-15-13-19(16(2)24-15)14-22-21(23)20(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-13,20H,14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKMCAMWCWNGIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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